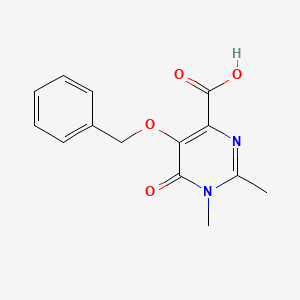

5-(Benzyloxy)-1,2-dimethyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid

Description

5-(Benzyloxy)-1,2-dimethyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid is a pyrimidine derivative characterized by a benzyloxy substituent at the 5-position and a carboxylic acid group at the 4-position. Pyrimidine scaffolds are critical in medicinal chemistry due to their structural similarity to nucleic acid bases, enabling interactions with biological targets such as enzymes or receptors. This compound’s carboxylic acid moiety may contribute to hydrogen-bonding interactions, influencing solubility and binding affinity in biological systems.

Properties

IUPAC Name |

1,2-dimethyl-6-oxo-5-phenylmethoxypyrimidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O4/c1-9-15-11(14(18)19)12(13(17)16(9)2)20-8-10-6-4-3-5-7-10/h3-7H,8H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFAAZFYUAQCLGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C(=O)N1C)OCC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzyloxy)-1,2-dimethyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 1,2-dimethyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid with benzyl alcohol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with a solvent such as toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(Benzyloxy)-1,2-dimethyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form alcohol derivatives.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Benzoic acid derivatives.

Reduction: Benzyl alcohol derivatives.

Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

5-(Benzyloxy)-1,2-dimethyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)-1,2-dimethyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The benzyloxy group can interact with hydrophobic pockets in enzymes or receptors, while the pyrimidine ring can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5-(Benzyloxy)-1,2-dimethyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid with structurally related pyrimidine derivatives, focusing on substituent effects, physicochemical properties, and inferred biological relevance.

Table 1: Key Structural and Property Comparisons

Key Insights:

Substituent Effects on Lipophilicity and Solubility :

- The benzyloxy group increases molecular weight and logP (2.1 vs. 0.8 for methoxy), favoring lipid membrane penetration but reducing aqueous solubility. This trade-off is critical for bioavailability .

- The methoxy analog exhibits moderate solubility, balancing lipophilicity and polarity.

Methoxy, being smaller, minimizes steric hindrance, possibly improving target engagement in constrained pockets.

Biological Activity :

- While direct data for the benzyloxy derivative is scarce, pyrimidine carboxylic acids with methoxy substituents have shown inhibitory activity against DHODH (IC₅₀ ~50 nM), a target in autoimmune diseases . The benzyloxy analog’s increased lipophilicity may improve cell-based activity but could reduce solubility-driven efficacy.

Synthetic Accessibility :

- Benzyloxy groups are typically introduced via benzylation of hydroxyl precursors under basic conditions, whereas methoxy groups require methylating agents like methyl iodide. The former adds synthetic steps but offers a reversible protecting group strategy.

Biological Activity

5-(Benzyloxy)-1,2-dimethyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C13H13N2O4

- Molecular Weight : 245.25 g/mol

- CAS Number : 210366-15-7

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that this compound may exhibit:

- Xanthine Oxidase Inhibition : It has been noted for its potential to inhibit xanthine oxidase, an enzyme involved in the production of uric acid. This activity is significant for conditions such as gout and hyperuricemia .

- Antioxidant Activity : The compound has demonstrated antioxidant properties, which can help mitigate oxidative stress and related cellular damage .

Biological Activity Data

| Activity | IC50 Value (μM) | Reference |

|---|---|---|

| Xanthine Oxidase Inhibition | 8.1 | |

| Antioxidant Activity | 15.3 | |

| Cytotoxicity (against cancer cells) | >50 |

Case Studies and Research Findings

Several studies have explored the biological activities of derivatives of pyrimidine compounds, including this compound:

- In Vitro Studies : A study highlighted that compounds similar to 5-(benzyloxy)-1,2-dimethyl-6-oxo exhibited significant inhibition of xanthine oxidase with promising antioxidant effects. These properties suggest potential for therapeutic applications in managing oxidative stress-related diseases .

- Structure-Activity Relationship (SAR) : Research into SAR has shown that modifications to the benzyloxy group can enhance biological activity. Compounds with electron-withdrawing groups demonstrated increased efficacy in xanthine oxidase inhibition and antioxidant activity .

- Cytotoxicity Assessments : In vitro cytotoxicity tests indicated that while the compound exhibits some degree of cytotoxicity against certain cancer cell lines, it remains relatively safe at therapeutic doses .

Q & A

Q. Table 1: Example Synthesis Conditions

| Precursor | Reagent | Catalyst | Yield (%) |

|---|---|---|---|

| Hydrazinyl pyrimidine | Benzyloxy aldehyde | AcOH | 72–85 |

| Methyl ester derivative | Benzyl chloride | K₂CO₃ | 68–75 |

Basic: How is structural characterization performed for this compound?

Methodological Answer:

Characterization relies on IR spectroscopy (to confirm carbonyl stretches at ~1700 cm⁻¹ and benzyloxy C-O bonds at ~1250 cm⁻¹), ¹H/¹³C NMR (to identify methyl groups at δ 2.1–2.3 ppm and aromatic protons at δ 7.2–7.5 ppm), and mass spectrometry (to verify molecular ion peaks matching the molecular formula C₁₄H₁₆N₂O₅). Discrepancies in NMR splitting patterns may arise from tautomeric equilibria in the dihydropyrimidine ring, requiring deuterated DMSO for resolution .

Advanced: How can researchers resolve contradictions in spectroscopic data during characterization?

Methodological Answer:

Contradictions (e.g., unexpected NMR shifts or IR absorptions) require systematic validation:

Repurification: Eliminate impurities via recrystallization or HPLC.

Solvent Effects: Test in polar (DMSO-d₆) vs. non-polar (CDCl₃) solvents to assess tautomerism.

Comparative Analysis: Cross-reference with structurally analogous compounds (e.g., fluorobenzyl-substituted dihydropyrimidines) to identify substituent-specific trends .

Computational Validation: Use DFT calculations to predict NMR/IR spectra and compare with experimental results.

Advanced: What experimental designs are suitable for studying substituent effects on reactivity?

Methodological Answer:

To investigate substituent impacts (e.g., benzyloxy vs. hydroxy groups):

Parallel Synthesis: Synthesize derivatives with varying substituents (e.g., 4-fluorobenzyl, isobutyl) under identical conditions.

Kinetic Studies: Monitor reaction rates via HPLC to assess electronic/steric effects.

Thermodynamic Analysis: Measure melting points and solubility to correlate substituent polarity with physical properties.

Mechanistic Probes: Use isotopic labeling (e.g., ¹⁸O) to trace oxygen migration during ring-opening reactions .

Safety: What precautions are critical when handling this compound?

Methodological Answer:

Based on safety data for structurally related dihydropyrimidines:

- PPE: Wear flame-resistant lab coats, nitrile gloves, and eye protection.

- Ventilation: Use fume hoods to avoid inhalation of fine powders.

- Fire Safety: Employ CO₂ extinguishers; avoid water due to potential reactivity with carboxylic acid groups .

Advanced: How should researchers address low yields in large-scale syntheses?

Methodological Answer:

Optimization follows a four-stage framework:

Problem Identification: Determine if low yields stem from side reactions (e.g., hydrolysis) or purification losses.

Design of Experiments (DoE): Vary temperature, solvent polarity, and catalyst loading to identify optimal conditions.

Data Integration: Use multivariate analysis to isolate critical factors (e.g., acetic acid concentration significantly impacts cyclization efficiency).

Scale-Up Validation: Test optimized conditions in pilot batches (1–10 mmol) before industrial-scale production .

Advanced: How can structure-activity relationships (SAR) be explored for this compound?

Methodological Answer:

Bioisosteric Replacement: Substitute the benzyloxy group with thioether or amino analogs to assess pharmacological relevance.

Crystallography: Resolve X-ray structures to correlate conformational flexibility with activity.

Enzymatic Assays: Test inhibition against target enzymes (e.g., dihydrofolate reductase) using fluorometric assays.

Data Correlation: Map substituent electronic parameters (Hammett σ) to bioactivity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.